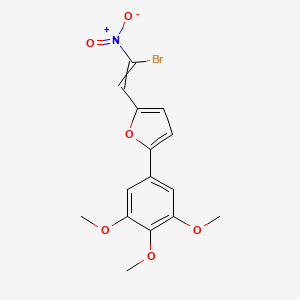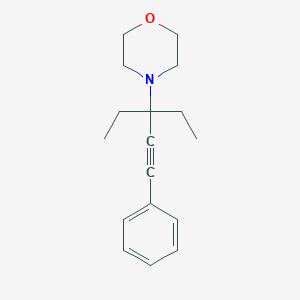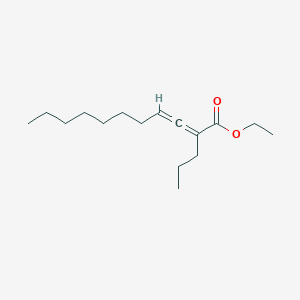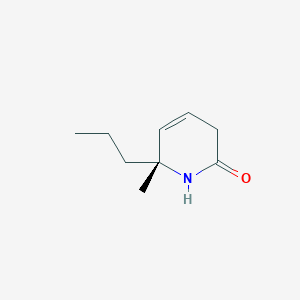
(6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one: is a chemical compound with a unique structure that includes a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine to form an imine, followed by cyclization to form the pyridinone ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while reduction may produce dihydropyridinones.
Scientific Research Applications
Chemistry: In chemistry, (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its unique chemical properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (6R)-1H,6H,7H,8H-cyclopenta[g]indol-6-amine
- Dimethyl[(2E)-3-[(6R)-1H,6H,7H,8H,9H-pyrrolo[2,3-f]isoquinolin-6-yl]prop-2-en-1-yl]amine
- 3-[(6R)-1H,6H,7H,8H,9H-pyrrolo[2,3-f]isoquinolin-6-yl]cyclobutan-1-one
Uniqueness: What sets (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one apart from similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are crucial.
Properties
CAS No. |
920749-98-0 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(6R)-6-methyl-6-propyl-1,3-dihydropyridin-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-6-9(2)7-4-5-8(11)10-9/h4,7H,3,5-6H2,1-2H3,(H,10,11)/t9-/m1/s1 |
InChI Key |
GKNLRVNHGZOIHQ-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@@]1(C=CCC(=O)N1)C |
Canonical SMILES |
CCCC1(C=CCC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
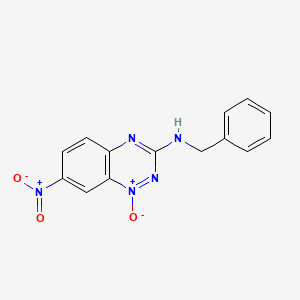
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
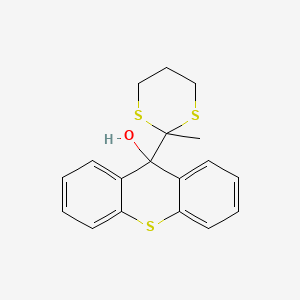
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
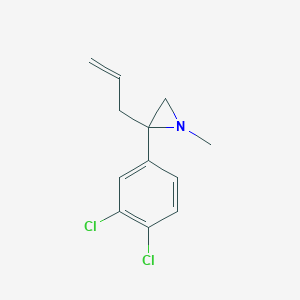
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
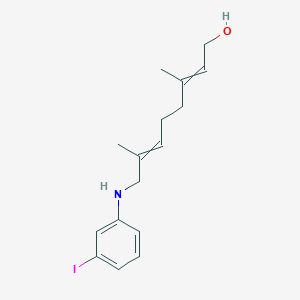
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
